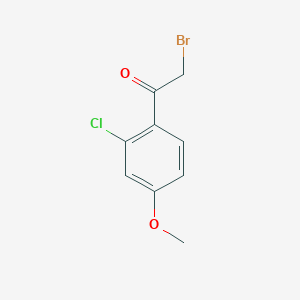

2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone

Description

2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone is a halogenated aromatic ketone featuring a bromoacetyl group attached to a substituted phenyl ring (2-chloro-4-methoxy). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. Its reactivity stems from the electron-withdrawing bromo and chloro substituents, which enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution or condensation reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-chloro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHWXCZQULBDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone typically involves the bromination of 1-(2-chloro-4-methoxyphenyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are effective oxidizing agents.

Major Products

Nucleophilic substitution: Products include substituted ethanones with various functional groups replacing the bromine atom.

Reduction: The major product is 2-bromo-1-(2-chloro-4-methoxyphenyl)ethanol.

Oxidation: The major product is 2-bromo-1-(2-chloro-4-hydroxyphenyl)ethanone.

Scientific Research Applications

2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Chemical Biology: The compound is employed in studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and chlorine substituents can enhance the compound’s binding affinity to target proteins, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their implications:

Physical Properties and Crystallography

- Crystal Packing: 2-Bromo-1-(4-methoxyphenyl)ethanone crystallizes in a monoclinic system with intermolecular C–H···O interactions . The 2-chloro substituent in the target compound may introduce additional Cl···Cl or Cl···π interactions, altering packing efficiency.

- Solubility : Hydroxyl groups (e.g., in 4-hydroxy analogs) improve aqueous solubility, whereas methoxy and chloro groups enhance lipophilicity .

Biological Activity

2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a chloro-methoxy substitution on the phenyl ring, which influences its reactivity and biological properties. Its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom can facilitate nucleophilic substitution reactions, while the carbonyl group may participate in redox reactions, altering the compound's oxidation state and enhancing its reactivity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of halogen substituents often enhances this property by increasing the lipophilicity and reactivity of the molecule .

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds range from sub-micromolar to micromolar concentrations, indicating potent activity .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Combretastatin-A4 | MCF-7 | 0.79 |

| Doxorubicin | MCF-7 | 0.80 |

Study 1: Antitumor Efficacy

A study published in MDPI demonstrated that modifications on the phenyl ring significantly affect anticancer activity. The presence of electron-donating groups improved efficacy, while electron-withdrawing groups reduced it. This finding suggests that structural optimization could enhance the biological profile of this compound .

Study 2: Mechanistic Insights

In another investigation, molecular docking studies revealed that compounds with similar structures exhibited strong hydrophobic interactions with estrogen receptors, which are crucial for their anticancer effects. This suggests that this compound may also interact with these receptors, leading to potential therapeutic applications in hormone-responsive cancers .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug discovery. Its ability to act on multiple targets makes it a valuable candidate for developing new therapeutic agents against cancer and infectious diseases.

Q & A

Q. Basic

- Storage : Store in a cool, dry environment (< -20°C) under inert gas to prevent degradation. The compound may decompose upon prolonged exposure to light or moisture .

- Handling : Use NIOSH-certified respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to avoid inhalation or skin contact. Toxic fumes (e.g., HBr, Cl₂) may form during decomposition or combustion .

- Waste disposal : Collect contaminated solvents separately and neutralize with sodium thiosulfate before disposal .

How can computational modeling predict reactivity in nucleophilic substitution reactions?

Advanced

Density Functional Theory (DFT) calculations can model the electronic effects of substituents on reactivity. For example:

- The electron-withdrawing methoxy and chloro groups activate the α-carbon for nucleophilic attack.

- Fukui indices identify electrophilic sites, while Mulliken charges quantify bromine’s leaving-group ability.

- Solvent effects (e.g., polar aprotic vs. protic) are simulated using continuum solvation models to optimize reaction conditions .

How to resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- Cross-validation : Combine NMR, IR, and X-ray data. For instance, discrepancies in aromatic proton splitting (due to substituent proximity) can be resolved via NOESY or COSY experiments.

- Elemental analysis : Verify empirical formulas (e.g., C₉H₇BrClO₂) to rule out impurities .

- Crystallography : Single-crystal studies provide unambiguous bond lengths/angles, resolving ambiguities from overlapping spectral signals .

What strategies enable selective functionalization of bromo vs. chloro substituents?

Q. Advanced

- Kinetic vs. thermodynamic control : Use bulky bases (e.g., LDA) to favor bromine substitution at low temperatures, while chloro groups remain inert.

- Transition metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki) selectively targets the C-Br bond, leaving C-Cl intact.

- Solvent polarity : Polar solvents (e.g., DMF) stabilize intermediates during bromine displacement, enhancing selectivity .

How to analyze decomposition pathways under varying conditions?

Q. Advanced

- Thermogravimetric analysis (TGA) : Monitor mass loss at elevated temperatures to identify decomposition thresholds.

- GC-MS : Detect volatile byproducts (e.g., HBr, Cl₂) formed during thermal or photolytic degradation .

- Kinetic studies : Track degradation rates under UV light, humidity, or acidic/basic conditions to model shelf-life .

What crystallographic insights inform structural modifications?

Advanced

Single-crystal X-ray data reveal:

- Packing motifs : Hydrogen bonding between methoxy oxygen and adjacent molecules stabilizes the lattice .

- Bond angles : Distortions due to steric hindrance between chloro and methoxy groups guide steric tuning in derivative synthesis.

- Thermal parameters : Anisotropic displacement parameters indicate regions of flexibility (e.g., methoxy rotation) for functionalization .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.